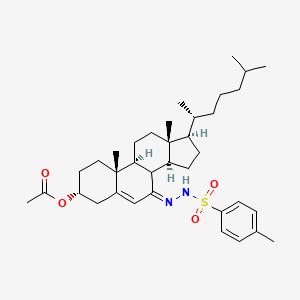

7-p-Toluenesulfonylhydrazide Cholesterol 3-Acetate

Übersicht

Beschreibung

Vorbereitungsmethoden

The synthesis of 7-p-Toluenesulfonylhydrazide Cholesterol 3-Acetate typically involves the reaction of 7-oxocholest-5-en-3-beta-yl acetate with 4-Methylbenzenesulfonhydrazide . The reaction conditions and specific synthetic routes can vary, but the general process involves the formation of a hydrazone linkage between the cholesterol derivative and the toluenesulfonylhydrazide group . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity.

Analyse Chemischer Reaktionen

7-p-Toluenesulfonylhydrazide Cholesterol 3-Acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the hydrazone linkage to other functional groups.

Substitution: The toluenesulfonyl group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

7-p-Toluenesulfonylhydrazide Cholesterol 3-Acetate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a reference standard in analytical chemistry.

Biology: Employed in studies involving cholesterol metabolism and related biochemical pathways.

Medicine: Investigated for potential therapeutic applications, particularly in the context of cholesterol-related disorders.

Industry: Utilized in the development of biochemical assays and diagnostic tools.

Wirkmechanismus

The mechanism of action of 7-p-Toluenesulfonylhydrazide Cholesterol 3-Acetate involves its interaction with specific molecular targets, such as enzymes involved in cholesterol metabolism. The compound can modulate the activity of these enzymes, leading to changes in cholesterol levels and related biochemical pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

7-p-Toluenesulfonylhydrazide Cholesterol 3-Acetate can be compared with other similar compounds, such as:

Cholesterol 3-Acetate: Lacks the toluenesulfonylhydrazide group, making it less reactive in certain chemical reactions.

p-Toluenesulfonylhydrazide: Does not contain the cholesterol moiety, limiting its applications in cholesterol-related research.

The uniqueness of this compound lies in its combined structure, which allows it to participate in a broader range of chemical reactions and applications .

Biologische Aktivität

7-p-Toluenesulfonylhydrazide Cholesterol 3-Acetate (CAS No. 54201-67-1) is a compound that combines the structural features of cholesterol with a toluenesulfonylhydrazide moiety. This unique structure confers specific biological activities, particularly in the context of cholesterol metabolism and related biochemical pathways. Understanding its biological activity is crucial for potential applications in medicinal chemistry and biochemistry.

- Molecular Formula : C36H54N2O4S

- Molecular Weight : 610.89 g/mol

- IUPAC Name : [(3R,7E,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-7-[(4-methylphenyl)sulfonylhydrazinylidene]-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate

The biological activity of this compound primarily involves its interaction with enzymes that regulate cholesterol metabolism. The compound is believed to modulate the activity of these enzymes, which can lead to alterations in cholesterol levels within biological systems. This modulation is significant for understanding its potential therapeutic roles in cholesterol-related disorders.

Biological Activities

Case Studies and Research Findings

Several studies have explored the biological implications of cholesterol derivatives and their interactions with cellular mechanisms:

- Oxidative Stress and Cell Viability : A study on 7-dehydrocholesterol indicated that its oxidation products could significantly reduce cell survival rates in neuronal cells (Neuro2a), suggesting that similar compounds may exhibit cytotoxic effects through oxidative stress mechanisms .

- Gene Expression Modulation : The treatment of cells with cholesterol-derived oxysterols has been linked to changes in gene expression related to lipid metabolism and cellular stress responses . This highlights the potential for this compound to influence similar pathways.

Comparative Analysis

The following table compares this compound with other relevant compounds:

| Compound | Structure Type | Biological Activity |

|---|---|---|

| This compound | Cholesterol derivative | Modulates cholesterol metabolism |

| Cholesterol 3-Acetate | Simple cholesterol ester | Basic metabolic role |

| p-Toluenesulfonylhydrazide | Sulfonamide | Limited applications in cholesterol-related research |

Eigenschaften

IUPAC Name |

[(3R,7E,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-7-[(4-methylphenyl)sulfonylhydrazinylidene]-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H54N2O4S/c1-23(2)9-8-10-25(4)30-15-16-31-34-32(18-20-36(30,31)7)35(6)19-17-28(42-26(5)39)21-27(35)22-33(34)37-38-43(40,41)29-13-11-24(3)12-14-29/h11-14,22-23,25,28,30-32,34,38H,8-10,15-21H2,1-7H3/b37-33-/t25-,28-,30-,31+,32+,34?,35+,36-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBQQZFYOHCDZNN-MLLYIQKQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NN=C2C=C3CC(CCC3(C4C2C5CCC(C5(CC4)C)C(C)CCCC(C)C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N/N=C\2/C=C3C[C@@H](CC[C@@]3([C@@H]4C2[C@@H]5CC[C@@H]([C@]5(CC4)C)[C@H](C)CCCC(C)C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H54N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30858490 | |

| Record name | (3alpha,7E,8xi)-7-[2-(4-Methylbenzene-1-sulfonyl)hydrazinylidene]cholest-5-en-3-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30858490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

610.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54201-67-1 | |

| Record name | (3alpha,7E,8xi)-7-[2-(4-Methylbenzene-1-sulfonyl)hydrazinylidene]cholest-5-en-3-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30858490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.